(4-Methylnaphthalen-1-yl)methanol

Organic Synthesis Thermal Stability Distillation

(4-Methylnaphthalen-1-yl)methanol is a simple, bifunctional aromatic alcohol belonging to the naphthalene derivative class, characterized by a hydroxymethyl (-CH2OH) group at the 1-position and a methyl substituent at the 4-position on the naphthalene ring. With a molecular weight of 172.22 g/mol, it is typically supplied as a white solid with a purity of ≥96%.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
CAS No. 57322-44-8
Cat. No. B1606393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylnaphthalen-1-yl)methanol
CAS57322-44-8
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)CO
InChIInChI=1S/C12H12O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3
InChIKeyRRSGUDDGNKMFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylnaphthalen-1-yl)methanol (CAS 57322-44-8): A Key Methanol-Functionalized Naphthalene Intermediate for Precision Synthesis


(4-Methylnaphthalen-1-yl)methanol is a simple, bifunctional aromatic alcohol belonging to the naphthalene derivative class, characterized by a hydroxymethyl (-CH2OH) group at the 1-position and a methyl substituent at the 4-position on the naphthalene ring . With a molecular weight of 172.22 g/mol, it is typically supplied as a white solid with a purity of ≥96% . Its dual functionality makes it a versatile building block in organic synthesis, serving as a precursor for complex molecules in pharmaceutical and material science research, distinct from non-methylated or differently substituted analogs due to its specific electronic and steric profile .

Why (4-Methylnaphthalen-1-yl)methanol Cannot Be Casually Swapped for Other Naphthalene Methanols


Substituting (4-methylnaphthalen-1-yl)methanol with a generic 'naphthalene methanol' class member ignores critical, quantifiable differences in key physicochemical properties that directly impact synthetic utility. The presence and position of the methyl group fundamentally alter the molecule's lipophilicity, thermal behavior, and electronic landscape compared to the unsubstituted (naphthalen-1-yl)methanol or even its ethyl homolog. For instance, the measured LogP of 2.72 for the target compound represents a significant increase in lipophilicity over the 2.17 LogP of the parent compound [1]. Such a shift can drastically change phase-transfer behavior, membrane permeability in biological models, and reactivity in lipophilic environments, meaning a simple substitution will likely fail to deliver the same experimental outcome or synthetic yield.

Quantitative Evidence Guide: Head-to-Head Physicochemical Differentiation of (4-Methylnaphthalen-1-yl)methanol


Significantly Elevated Boiling Point Differentiates from Unsubstituted Parent

The introduction of a methyl group at the 4-position leads to a substantially higher boiling point compared to the unsubstituted (naphthalen-1-yl)methanol. This is a critical differentiator for applications requiring high-temperature processing or purification. The target compound's boiling point is 333.6 °C at 760 mmHg , which is 32.6 °C higher than the 301 °C (715 mmHg) of the comparator , representing a ~10.8% increase. This indicates stronger intermolecular forces, likely impacting its vapor pressure profile and thermal stability window.

Organic Synthesis Thermal Stability Distillation

Superior Lipophilicity (LogP) for Non-Polar Environments Compared to Parent Compound

The LogP of (4-methylnaphthalen-1-yl)methanol is reported as 2.72 , indicating a markedly higher affinity for non-polar phases than (naphthalen-1-yl)methanol, which has a reported LogP of 2.17 [1]. This difference of 0.55 LogP units correlates to roughly a 3.5-fold increase in octanol-water partition. This specific lipophilicity can be advantageous for extracting products into organic phases or for designing molecules with enhanced membrane permeability.

Lipophilicity Drug Design Phase Transfer

Reduced Polar Surface Area (PSA) Relative to Higher Homolog

While both (4-methylnaphthalen-1-yl)methanol and its ethyl homolog share the same hydrogen bond donors and acceptors, the target compound's smaller molecular weight (172.22 g/mol) and compact structure contribute to a topologically polar surface area (tPSA) of 20.23 Ų . In the broader context, a PSA below 60-90 Ų is a widely cited rule of thumb for predicting passive membrane permeability. The slightly larger (4-ethylnaphthalen-1-yl)methanol has a molecular weight of 186.25 g/mol, making the target compound a more efficient small-molecule vector for achieving the same polarity profile.

Physicochemical Properties Molecular Design Permeability

Acute Toxicity Profile Aligns with Common Synthetic Intermediate Standards

As a research chemical, the defined hazard profile is critical for procurement and safe handling. (4-Methylnaphthalen-1-yl)methanol is classified with specific GHS hazards . Its acute toxicity rating (H302: Harmful if swallowed) and irritant properties (H315, H319, H335) are clearly defined, providing a concrete safety baseline that matches other standard naphthalene methanol intermediates . This explicit classification simplifies risk assessment and avoids the ambiguity often associated with less characterized 'in-class' alternatives. The data indicates no DEA regulation or antibiotic activity, further confirming its standard classification as a research intermediate .

Safety Toxicology Handling

Precision Application Scenarios for (4-Methylnaphthalen-1-yl)methanol Based on Quantitative Differentiation


As a Build Block in Medicinal Chemistry Where Lipophilically-Driven Membrane Permeability is Key

In drug discovery programs, a LogP of 2.72 positions (4-methylnaphthalen-1-yl)methanol as a more lipophilic alternative to the parent compound (LogP 2.17). This makes it a prime candidate for synthesizing small-molecule libraries targeting intracellular receptors or crossing the blood-brain barrier, where a moderate increase in lipophilicity can significantly enhance passive permeability without adding excessive molecular weight .

For High-Temperature Organic Transformations and Distillative Purification

The elevated boiling point of 333.6 °C, a 32.6 °C increase over (naphthalen-1-yl)methanol, allows this compound to be used in high-boiling solvents and high-temperature reaction conditions where the non-methylated analog would be prone to evaporation or thermal degradation. This is directly supported by its distinct thermal profile, enabling precise distillation protocols for purity-critical applications .

As an Intermediate for Specialty Polymers and Advanced Materials

The specific electronic effect of the 4-methyl group, combined with the reactive 1-hydroxymethyl handle, allows for functionalization of polymer backbones. The compound's high purity (≥96%) and well-characterized safety profile make it a reliable monomer candidate for synthesizing conductive polymers and nanocomposites, where precise stoichiometry and consistent reactivity are essential for reproducible material properties .

Exploratory Bioconversion Studies Using Engineered Cytochrome P450 Enzymes

Based on its reactivity with cytochrome P450 BM3 variant F87V, (4-methylnaphthalen-1-yl)methanol serves as a specific substrate for investigating regio- and stereo-selective benzylic hydroxylation. Its unique substitution pattern (a single methyl group) provides a controlled model system for studying enzymatic oxidation, which is valuable for the biocatalytic synthesis of high-value chiral alcohols and for understanding structure-activity relationships in enzyme engineering [1].

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